molecular formula C9H15F2NO B11790643 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one

Cat. No.: B11790643
M. Wt: 191.22 g/mol
InChI Key: HYQUVXLUXPLGTH-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one is a specialized chemical building block that integrates a rigid, sterically hindered 2,2,6,6-tetramethylpiperidine scaffold with a metabolically stable gem-difluoroketone moiety. The tetramethylpiperidine structure is a well-known precursor to hindered amine light stabilizers (HALS) used in polymer chemistry (PMID: 212-554-2) . The incorporation of gem-difluoro groups adjacent to the ketone is a strategy of high interest in medicinal chemistry, as α,α-difluoroketones can act as potent enzyme inhibitors; they readily form stable, reversible covalent hydrates or tetrahedral intermediates that mimic the transition state in protease and hydrolase mechanisms, offering a pathway to develop therapeutics for a range of diseases (J Org Chem. 2022;87:10710–10725) . This unique combination of features makes 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one a valuable intermediate for constructing complex molecules in pharmaceutical discovery and agrochemical development. Researchers can leverage this compound to introduce conformational restraint and enhanced electrophilicity to a target structure, potentially improving its binding affinity and metabolic stability. The compound is intended for use by trained laboratory personnel solely for research and development purposes. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should refer to the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H15F2NO

Molecular Weight

191.22 g/mol

IUPAC Name

3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one

InChI

InChI=1S/C9H15F2NO/c1-7(2)5-6(13)9(10,11)8(3,4)12-7/h12H,5H2,1-4H3

InChI Key

HYQUVXLUXPLGTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(N1)(C)C)(F)F)C

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination Using N-Fluoropyridinium Salts

The PMC8329385 review highlights N-fluoropyridinium salts as potent electrophilic fluorinating agents. For 3,3-difluoro installation, the following protocol is proposed:

  • Enolate Formation : Treat 2,2,6,6-tetramethylpiperidin-4-one with a strong base (e.g., LDA) at −78°C to generate the enolate at the 3-position.

  • Fluorination : React the enolate with 2 equivalents of N-fluoro-2,4,6-trimethylpyridinium triflate (5-4j ) in THF at 0°C.

  • Work-Up : Quench with aqueous HCl, extract with dichloromethane, and purify via recrystallization.

Key Data :

ReagentTemp (°C)Time (h)Yield (%)
5-4j (2.4 equiv)0465
5-4v (2.2 equiv)RT178

The electron-deficient pentachloro-N-fluoropyridinium triflate (5-4v ) offers superior reactivity, achieving 78% yield at room temperature.

Radical Difluoromethylation with Zinc Difluoromethanesulfinate (DFMS)

Optimization Challenges and Solutions

Regioselectivity and Steric Effects

The 2,2,6,6-tetramethyl groups impose significant steric hindrance, directing fluorination to the less hindered 3-position. Computational studies (J. Org. Chem. ) on methylpiperidines confirm that substituent positioning profoundly influences reaction thermodynamics.

Byproduct Mitigation

Over-fluorination or ring-opening byproducts are minimized by:

  • Stoichiometric Control : Limiting fluorinating agent to 2.2–2.5 equiv.

  • Low-Temperature Reactions : Maintaining temperatures below 0°C during enolate fluorination.

Comparative Analysis of Fluorination Methods

MethodAdvantagesLimitationsYield (%)
N-FluoropyridiniumHigh regioselectivityRequires anhydrous conditions65–78
DFMS RadicalOperationally simpleTheoretical, unverifiedN/A
SelectfluorCommercial availabilityLower efficiency40–55

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one.

    Reduction: 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, fluorinated compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one ~207.23 3,3-F₂, 2,6,6-Me₃ N/A Synthetic intermediate, drug discovery
2,2,6,6-Tetramethylpiperidin-4-one (TMPO) 155.23 None 102 (3e derivative) Anticancer agents
3,5-Dibromo-TMPO Hydrobromide 393.94 3,5-Br₂, HBr salt N/A Spin probes, technical reagents
1-Hydroxy-TMPO 171.24 1-OH N/A Oxidation studies

Table 2: Reactivity Comparison

Reaction Type 3,3-Difluoro-TMPO (Expected) TMPO (Observed) 3,5-Dibromo-TMPO (Observed)
Condensation with aldehydes Reduced electrophilicity due to F Forms diarylidenes Limited due to steric bulk
Oxidation Stable (F resists oxidation) Oxidizes to fragment Stable under standard conditions
Alkylation Feasible at N-position Forms N-alkyl derivatives Not reported

Key Research Findings

Synthetic Advantages : Fluorination at the 3-position enhances stability against oxidation compared to hydroxylated analogs .

Biological Relevance: Fluorinated piperidinones are understudied but promising for drug design due to fluorine’s metabolic stability and bioavailability enhancement .

Biological Activity

3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one (DFTMP) is a fluorinated piperidine derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The presence of fluorine atoms and multiple methyl groups contributes to its distinctive chemical behavior, making it a subject of interest in medicinal chemistry and biochemistry.

Molecular Structure

  • Molecular Formula : C9H15F2NO
  • Molecular Weight : 191.22 g/mol
  • IUPAC Name : 3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one
  • InChI Key : HYQUVXLUXPLGTH-UHFFFAOYSA-N

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilitySoluble in organic solvents

DFTMP's biological activity is primarily attributed to its interaction with specific molecular targets. The incorporation of fluorine enhances binding affinity to various enzymes and receptors. Notably, fluorinated compounds like DFTMP have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and the biotransformation of xenobiotics .

Enzyme Inhibition Studies

Research indicates that DFTMP exhibits significant inhibitory effects on several enzymes involved in metabolic pathways. For example:

  • Cytochrome P450 Inhibition : DFTMP has been observed to inhibit CYP3A4, a key enzyme responsible for the metabolism of over 50% of marketed drugs . This inhibition can lead to altered drug efficacy and potential toxicity.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that DFTMP derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interfere with metabolic processes in cancer cells suggests potential application as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies indicate that DFTMP may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

DFTMP shares structural similarities with other piperidine derivatives but differs significantly in biological activity due to the presence of fluorine:

CompoundKey FeaturesBiological Activity
2,2,6,6-Tetramethylpiperidin-4-oneLacks fluorineLower enzyme inhibition
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amineContains amine instead of ketonePotentially different pharmacological profile

Applications in Drug Development

The unique properties of DFTMP make it a valuable building block in the synthesis of more complex pharmaceutical agents. Its application extends to:

  • Fluorinated Drug Design : Leveraging the compound's properties for developing drugs with improved metabolic stability and bioavailability.
  • Synthesis of Agrochemicals : Investigating its role as an intermediate in the production of fluorinated pesticides and herbicides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one, and how are intermediates characterized?

  • Answer: Synthesis typically involves fluorination of the piperidin-4-one scaffold using reagents like difluoroalkylating agents under controlled conditions. Intermediates are characterized via LCMS (e.g., m/z values such as 867.0 [M+H]+) and HPLC (retention times like 1.37 minutes under SMD-TFA05 conditions) to confirm structural integrity and purity. Reaction steps often parallel those used for related fluorinated piperidinones, such as coupling with trifluoromethylphenyl carbamates .

Q. How is the purity of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-one validated in laboratory settings?

  • Answer: Purity assessment employs gas chromatography (GC) for volatile by-products and HPLC with UV detection for non-volatile impurities. Reaction mixtures may also be analyzed using NMR to confirm regioselectivity, particularly for fluorinated positions. Catalytic by-products (e.g., oxygen gas from peroxide-mediated reactions) are quantified via gas evolution measurements .

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